Cetylamine

描述

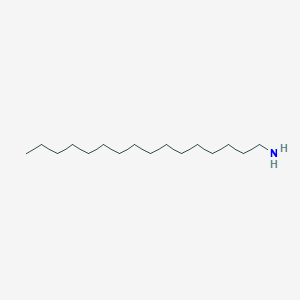

Structure

3D Structure

属性

IUPAC Name |

hexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLUATLTXUNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1602-97-7 (hydrochloride), 2016-52-6 (acetate), 3151-59-5 (hydrofluoride) | |

| Record name | Hexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025390 | |

| Record name | Hexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecylamine is a white solid. (NTP, 1992), Liquid, White waxy solid with an ammoniacal odor; [CAMEO] White crystalline solid with a weak odor; [Alfa Aesar MSDS] | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

613 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

285 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8129 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-27-1, 68037-95-6 | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H0Q02M4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

115.2 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cetylamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylamine, also known as hexadecylamine, is a primary, long-chain aliphatic amine with the chemical formula C₁₆H₃₅N. Its amphiphilic nature, characterized by a hydrophilic amine head and a long, hydrophobic alkyl tail, underpins its diverse applications in various research fields. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its utility in nanoparticle synthesis, drug delivery systems, and its action as a cationic surfactant.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective application in research. These properties dictate its behavior in different solvents and its interaction with other molecules and surfaces.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₅N | [1] |

| Molecular Weight | 241.46 g/mol | [1][2] |

| CAS Number | 143-27-1 | [1][2] |

| Appearance | White to off-white crystalline solid or liquid above its melting point | [1] |

| Melting Point | 43-46 °C (109.4-114.8 °F) | [3] |

| Boiling Point | 321-330 °C (609.8-626 °F) | [2][3] |

| Density | 0.813 g/cm³ at 25 °C | [2] |

| pKa | 10.63 at 25 °C | [4][5] |

| Solubility | Insoluble in water. Soluble in ethanol, chloroform (B151607), and other organic solvents. | [2][3] |

| Critical Micelle Concentration (CMC) | The CMC of primary aliphatic amines is dependent on factors such as the degree of protonation. For non-protonated decylamine, a shorter alkyl amine, the CMC is reported as 9.5 x 10⁻⁴ M. The CMC for this compound is expected to be lower due to its longer hydrophobic chain. | [6] |

Applications in Research

This compound's unique properties make it a valuable tool in several areas of scientific investigation.

Nanoparticle Synthesis

This compound serves as a versatile capping agent and surfactant in the synthesis of various nanoparticles, including those made of metals and metal oxides.[1][7] Its primary roles are to control the size and shape of the nanoparticles, prevent their agglomeration, and ensure their stability in colloidal suspensions.[8][9] The long alkyl chain of this compound adsorbs onto the nanoparticle surface, providing steric hindrance, while the amine head group can interact with the solvent or other reactants.

This protocol is a generalized procedure based on methods using long-chain alkylamines.[2]

-

Preparation of Precursor Solution: Dissolve a gold precursor, such as Gold(I) chloride (AuCl), in an organic solvent like chloroform.

-

Addition of Capping Agent: Add this compound to the gold precursor solution. The molar ratio of this compound to the gold precursor is a critical parameter that influences the final size and shape of the nanoparticles.

-

Reduction: The reduction of Au(I) to Au(0) can be achieved by heating the solution (e.g., at 60 °C). The this compound can also act as a mild reducing agent at elevated temperatures.

-

Growth and Stabilization: Allow the reaction to proceed for a specific duration (e.g., several hours) to enable the growth of gold nanoparticles to the desired size. The this compound molecules will cap the nanoparticles as they form, preventing further growth and aggregation.

-

Purification: Precipitate the synthesized gold nanoparticles by adding a non-solvent like acetone.

-

Characterization: Centrifuge and redisperse the nanoparticles in a suitable solvent (e.g., chloroform or hexane) for characterization using techniques such as Transmission Electron Microscopy (TEM) for size and morphology and UV-Vis Spectroscopy to confirm the presence of the characteristic surface plasmon resonance peak of gold nanoparticles.

Drug Delivery Systems

As a cationic lipid, this compound can be incorporated into various drug delivery platforms, such as liposomes and solid lipid nanoparticles (SLNs).[10] The positive charge imparted by the amine group can enhance the interaction of these carriers with negatively charged cell membranes, potentially improving drug uptake.

This is a general protocol based on the hot homogenization method for preparing SLNs.[5][11]

-

Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid or Compritol® 888 ATO) at a temperature above its melting point. Dissolve the lipophilic drug and this compound in the molten lipid.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

Purification and Characterization: The SLN dispersion can be purified by dialysis or centrifugation. Characterization involves measuring particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profile.

Cationic Surfactant and Antimicrobial Agent

This compound is a cationic surfactant that can self-assemble into micelles in solution above its critical micelle concentration.[6] This property is fundamental to its use in various applications, including as a protein denaturant.[1][7]

Furthermore, as a cationic amphiphile, this compound exhibits antimicrobial properties. The positively charged amine group interacts with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This electrostatic interaction is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer, leading to membrane disruption, increased permeability, leakage of intracellular components, and ultimately, cell death.[12][13]

Safety and Handling

This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed and is very toxic to aquatic life.[2][14][15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion

This compound is a multifaceted chemical with significant potential in various research and development applications. Its well-defined physicochemical properties, particularly its amphiphilicity and cationic nature, make it an effective agent for the controlled synthesis of nanoparticles and a valuable component in the formulation of advanced drug delivery systems. A clear understanding of its chemical behavior and adherence to proper safety protocols are essential for harnessing its full potential in scientific innovation.

References

- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs) [mdpi.com]

- 11. scielo.isciii.es [scielo.isciii.es]

- 12. mdpi.com [mdpi.com]

- 13. Selective Antimicrobial Activities and Action Mechanism of Micelles Self-Assembled by Cationic Oligomeric Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Cetylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of cetylamine (also known as hexadecylamine or 1-aminohexadecane). The information presented is intended for professionals in research and development who require high-purity this compound for their work. This document details established synthesis methodologies, purification protocols, and characterization data.

Introduction to this compound

This compound is a long-chain primary aliphatic amine with the chemical formula C₁₆H₃₅N. Its structure, consisting of a sixteen-carbon chain and a terminal amine group, imparts amphiphilic properties, making it a valuable compound in various applications. In the pharmaceutical and drug development sectors, it serves as a key intermediate in the synthesis of more complex molecules, including surfactants, cationic lipids for drug delivery systems, and as a component in the functionalization of nanoparticles. The purity of this compound is critical for these applications, necessitating reliable synthesis and purification methods.

Synthesis of this compound

Several synthetic routes can be employed for the laboratory-scale preparation of this compound. The choice of method often depends on the available starting materials, equipment, and desired purity. The most common and effective methods involve the reduction of a C16 nitrogen-containing functional group.

Reduction of Hexadecanenitrile (B1595508) (Palmitonitrile)

The reduction of hexadecanenitrile is a widely used and efficient method for synthesizing this compound. This can be achieved through catalytic hydrogenation or with chemical hydrides.

Catalytic hydrogenation offers a scalable and often high-yielding route to primary amines from nitriles.[1] Raney® Nickel is a common catalyst for this transformation.[1] To suppress the formation of secondary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849).

Experimental Protocol:

-

Catalyst Preparation: In a well-ventilated fume hood, carefully wash Raney® Nickel (handle with care as it can be pyrophoric) with anhydrous ethanol (B145695) to remove water.[2]

-

Reaction Setup: To a high-pressure autoclave reactor, add hexadecanenitrile (1 equivalent), anhydrous ethanol as the solvent, and the prepared Raney® Nickel catalyst. For suppression of secondary amine formation, the solvent can be saturated with ammonia.

-

Hydrogenation: Seal the autoclave, purge it several times with nitrogen gas, and then with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 bar.[1]

-

Reaction: Heat the mixture to 80-120 °C with vigorous stirring.[1] Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.[1]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.[1] Caution: The catalyst is pyrophoric and should be kept wet with ethanol during filtration.[1]

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[3][4] This method is particularly suitable for smaller-scale laboratory preparations. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve hexadecanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: After the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas.[1] Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water.

-

Work-up: Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

-

Isolation: Filter the white precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

Reductive Amination of Hexadecanal (B134135) (Palmitaldehyde)

Reductive amination is a versatile method for amine synthesis that involves the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine.[5][6][7] To synthesize a primary amine like this compound, ammonia is used as the nitrogen source.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve hexadecanal (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol. Add a solution of ammonia in the same solvent. The formation of the imine can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

-

Reduction: To the solution containing the imine, add a reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this step.[5] For more controlled reductions, sodium cyanoborohydride (NaBH₃CN) can be used as it selectively reduces imines in the presence of aldehydes.[6]

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC.

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Synthesis Pathways Overview

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gctlc.org [gctlc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Role of Cetylamine as a Cationic Surfactant in Colloidal Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetylamine

This compound, also known as hexadecylamine, is a primary amine and a cationic surfactant of significant interest in colloidal science. Its structure consists of a long, hydrophobic 16-carbon alkyl chain (the tail) and a hydrophilic primary amine head group. In aqueous environments, the amine group can become protonated, imparting a positive charge to the head and rendering the molecule surface-active. This amphiphilic nature drives this compound to interfaces, such as air-water or oil-water, where it can effectively reduce surface tension. Above a specific concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles, with their hydrophobic tails oriented inward and hydrophilic heads facing the aqueous medium. This behavior is fundamental to its applications in the stabilization of colloids, including nanoparticles and emulsions, and its role in drug and gene delivery systems. The positive charge of this compound is crucial for its interaction with negatively charged surfaces, such as cell membranes and nucleic acids.

Physicochemical Properties of this compound

The performance of this compound as a cationic surfactant is defined by several key physicochemical parameters. While specific experimental data for pure this compound can be limited in readily available literature, values for structurally similar 16-carbon chain cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), provide a strong basis for estimation.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles. It is a critical parameter as it marks a significant change in the physicochemical properties of the surfactant solution, such as surface tension and conductivity. For 16-carbon chain cationic surfactants in aqueous solutions, the CMC is typically in the millimolar (mM) range.

| Surfactant (as proxy for this compound) | CMC (mM in water at 25°C) | Temperature Dependence |

| Hexadecyltrimethylammonium Chloride (CTAC) | 1.3 | Increases with temperature |

| Hexadecyltrimethylammonium Bromide (CTAB) | 0.92 | Increases with temperature |

Note: The CMC of primary amines like this compound can be influenced by the pH of the solution due to the protonation of the amine head group.

Surface Tension Reduction

This compound effectively reduces the surface tension of water. As the concentration of this compound increases, it populates the air-water interface, disrupting the cohesive energy of water molecules. This leads to a decrease in surface tension until the CMC is reached, at which point the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant.

| Concentration of Hexadecyltrimethylammonium Bromide (CTAB) (mM) | Approximate Surface Tension (mN/m) at 25°C |

| 0.001 | ~60 |

| 0.01 | ~50 |

| 0.1 | ~40 |

| 1.0 (approx. CMC) | ~36 |

| 10.0 | ~36 |

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For nanoparticles stabilized by this compound, the positive charge of the protonated amine head group imparts a positive zeta potential to the particles. A zeta potential value greater than +30 mV or less than -30 mV is generally indicative of good colloidal stability, as the electrostatic repulsion between particles prevents aggregation.[1][2] The magnitude of the positive zeta potential conferred by this compound will depend on the nanoparticle core material, the concentration of this compound, and the pH of the medium. For instance, silver nanoparticles stabilized with cationic surfactants have shown zeta potentials well above +30 mV, indicating good stability.[1][2]

Applications in Colloidal Science

The unique properties of this compound make it a versatile tool in various areas of colloidal science, from the synthesis of nanomaterials to the formulation of complex drug delivery systems.

Nanoparticle Synthesis and Stabilization

This compound can act as a capping agent or stabilizer in the synthesis of various nanoparticles, including gold, silver, and silica (B1680970) nanoparticles. During synthesis, the this compound molecules adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their final size and shape. The hydrophobic tails can also influence the growth kinetics of different crystal facets.

Experimental Protocol: Synthesis of this compound-Stabilized Gold Nanoparticles

Objective: To synthesize stable, positively charged gold nanoparticles using this compound as a capping agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (Hexadecylamine)

-

Toluene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

Procedure:

-

Preparation of Aqueous Gold Solution: Prepare a 1 mM aqueous solution of HAuCl₄.

-

Preparation of this compound Solution: Prepare a 10 mM solution of this compound in toluene.

-

Phase Transfer: Mix 10 mL of the aqueous gold solution with 20 mL of the this compound/toluene solution in a flask and stir vigorously for 30 minutes. The aqueous phase should become colorless as the gold ions are transferred to the organic phase, which will turn yellow.

-

Reduction: While stirring, add 0.5 mL of a freshly prepared, ice-cold 0.1 M aqueous solution of NaBH₄ to the organic phase.

-

Nanoparticle Formation: Continue stirring for at least 2 hours. The color of the organic phase will change to a deep red, indicating the formation of gold nanoparticles.

-

Purification: Separate the organic phase and wash it three times with deionized water to remove excess reactants. The this compound-stabilized gold nanoparticles are now dispersed in toluene.

Characterization:

-

UV-Vis Spectroscopy: To confirm the formation of gold nanoparticles by observing the surface plasmon resonance peak (around 520 nm).

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the hydrodynamic diameter and the surface charge of the nanoparticles.

Emulsion and Nanoemulsion Stabilization

As a surfactant, this compound is effective in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions and nanoemulsions. By adsorbing at the oil-water interface, it forms a protective layer around the dispersed droplets, reducing the interfacial tension and preventing coalescence. The cationic nature of this compound-stabilized emulsions is particularly useful for applications involving interaction with negatively charged surfaces.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Nanoemulsion using this compound

Objective: To prepare a stable O/W nanoemulsion using this compound as the primary emulsifier.

Materials:

-

This compound

-

Medium-chain triglyceride (MCT) oil (or another suitable oil)

-

Deionized water

-

High-pressure homogenizer or ultrasonicator

Procedure:

-

Preparation of the Aqueous Phase: Disperse a predetermined amount of this compound (e.g., 1-2% w/v) in deionized water. Heat gently (to ~60-70°C) and stir until a clear solution is formed.

-

Preparation of the Oil Phase: Heat the MCT oil to the same temperature as the aqueous phase.

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse pre-emulsion.

-

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 15,000 psi) or sonicate using a probe sonicator until the desired droplet size is achieved.

-

Cooling: Allow the nanoemulsion to cool to room temperature while stirring gently.

Characterization:

-

Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: To assess the surface charge and stability of the emulsion droplets.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoemulsion droplets.

-

Stability Studies: Monitor changes in droplet size, PDI, and zeta potential over time at different storage conditions.

Role in Drug and Gene Delivery

The cationic nature of this compound is highly advantageous for the delivery of therapeutic molecules. This compound-based nanoparticles and liposomes can electrostatically interact with and encapsulate negatively charged molecules such as DNA and siRNA, protecting them from degradation and facilitating their delivery into cells.[3] The positive surface charge of these delivery systems also promotes interaction with the negatively charged cell membrane, enhancing cellular uptake.

Mechanisms of Interaction and Signaling Pathways

Interaction with Cell Membranes

The primary interaction of this compound-stabilized colloids with cells is driven by the electrostatic attraction between the positively charged surfactant and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins. This interaction can lead to the adhesion of the colloid to the cell surface, which is a prerequisite for cellular uptake. The mechanism of uptake can vary depending on the size, shape, and surface chemistry of the nanoparticle and can include processes like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[4][5][6]

DNA Condensation for Gene Delivery

In gene delivery, cationic surfactants like this compound play a crucial role in condensing long, negatively charged DNA molecules into compact structures that can be efficiently delivered into cells. This condensation is primarily an electrostatic phenomenon.

The process involves:

-

Neutralization: The positive charges of the this compound molecules neutralize the negative charges of the phosphate (B84403) backbone of the DNA.

-

Hydrophobic Interactions: Once neutralized, the hydrophobic tails of the this compound molecules can interact with each other, leading to the collapse of the DNA into a more compact structure.

-

Complex Formation: The resulting complex, often referred to as a "lipoplex" when lipids are involved, is a nanoparticle with a net positive charge, which facilitates its interaction with and entry into cells.

Visualization of Key Processes

Micelle Formation

Caption: this compound monomers self-assemble into a micelle above the CMC.

Workflow for this compound-Stabilized Nanoparticle Synthesis

Caption: Workflow for the synthesis of this compound-stabilized nanoparticles.

Cellular Uptake of this compound-Coated Nanoparticles

Caption: Cellular uptake of a positively charged this compound-coated nanoparticle.

Conclusion

This compound stands out as a valuable cationic surfactant in colloidal science due to its ability to effectively stabilize nanoparticles and emulsions, and its potential in drug and gene delivery applications. Its long hydrophobic chain and positively charged amine head group govern its self-assembly and interfacial behavior. While specific quantitative data for pure this compound can be sparse, understanding its properties through the lens of similar long-chain cationic surfactants provides a robust framework for its application. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and professionals aiming to harness the potential of this compound in their work. Further research into the specific biological interactions and quantitative characterization of this compound-based systems will undoubtedly expand its utility in advanced materials and nanomedicine.

References

- 1. Production of Silver Nanoparticles with Strong and Stable Antimicrobial Activity against Highly Pathogenic and Multidrug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Self-Assembly: A Technical Guide to Hexadecylamine Monolayers on Diverse Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spontaneous organization of hexadecylamine (HDA) molecules into highly ordered monolayers on various substrates. Understanding and controlling this self-assembly process is paramount for applications ranging from surface functionalization and biocompatible coatings to advanced sensor development and drug delivery systems. This document provides a comprehensive overview of the core principles, experimental methodologies, and critical parameters governing the formation and characterization of HDA self-assembled monolayers (SAMs).

Introduction to Hexadecylamine Self-Assembly

Hexadecylamine (CH₃(CH₂)₁₅NH₂), an amphiphilic molecule with a long hydrophobic alkyl chain and a hydrophilic amine headgroup, serves as a model system for studying the fundamental principles of molecular self-assembly. The process is driven by a delicate interplay of molecule-substrate interactions, intermolecular forces, and environmental conditions. The amine headgroup facilitates anchoring to the substrate, while van der Waals interactions between the alkyl chains drive the formation of densely packed, ordered monolayers.[1] The final architecture of the SAM is critically dependent on the nature of the substrate, the deposition method, and the processing parameters.

The Influence of the Substrate

The choice of substrate is a determining factor in the quality, orientation, and stability of the resulting hexadecylamine monolayer. The chemical and physical properties of the substrate surface dictate the primary interaction with the amine headgroup.

-

Mica: Freshly cleaved mica presents an atomically flat, hydrophilic surface. The amine headgroup of HDA can interact with the mica surface, and the presence of a water adlayer can lead to the protonation of the amino groups to -NH₃⁺.[2] This electrostatic interaction plays a significant role in the ordering of the monolayer. Studies on alkylamines on mica have shown that molecules arrange in a tilted configuration.[3]

-

Gold: Gold surfaces are widely used for SAM formation, typically with thiol-based molecules. While the interaction of amines with gold is generally weaker than that of thiols, HDA can still form self-assembled layers. The work function of the gold surface can be significantly modulated by the formation of an amine-terminated monolayer.[4]

-

Copper: Density-functional theory studies have shown that hexadecylamine binds to copper surfaces through the donation of electrons from the amine group to the copper atoms.[5][6][7] HDA binds more strongly to the Cu(100) surface than to the Cu(111) surface, leading to more densely packed layers on Cu(100).[5][6][7]

-

Silicon: Silicon wafers with a native oxide layer (SiO₂) provide a hydrophilic surface with hydroxyl groups that can interact with the amine headgroup of HDA, similar to the mechanism on mica.

-

Graphite (B72142): The flat, non-polar surface of graphite interacts with the alkyl chains of HDA primarily through van der Waals forces. Studies on long-chain alkylamines on graphene have indicated that the molecules lie with the amine group close to the surface and the alkyl tails oriented normal to the surface plane in a hexagonal pattern.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for hexadecylamine and related long-chain amine monolayers on different substrates.

| Substrate | Molecule | Tilt Angle (from surface normal) | Water Contact Angle (Advancing) | Film Thickness/Height | Characterization Technique(s) | Reference(s) |

| Mica | Octadecylamine | ~46° (freshly prepared), increases to ~58° with air exposure | - | Coexistence of two heights observed | Atomic Force Microscopy (AFM) | [3] |

| Gold | Mercaptohexadecylamine | - | - | - | Kelvin Probe Force Microscopy, Ultraviolet Photoelectron Spectroscopy | [4] |

| Gold | 1-Hexadecanethiol | - | 105° | - | Atomic Force Microscopy (AFM), Contact Angle Goniometry | [8] |

| Copper (100) | Hexadecylamine | Coverage-dependent, larger for lower coverages | - | - | Density-Functional Theory (DFT) | [5][6] |

| Copper (111) | Hexadecylamine | Coverage-dependent, larger for lower coverages | - | - | Density-Functional Theory (DFT) | [5][6] |

Note: Data for hexadecylamine on some substrates is limited in the reviewed literature; data for similar long-chain amines or thiols are included for comparative purposes.

Experimental Protocols

Reproducible formation of high-quality HDA SAMs requires meticulous attention to experimental detail. The following sections outline protocols for substrate preparation, monolayer deposition, and characterization.

Substrate Preparation

A clean and smooth substrate surface is crucial for the formation of a well-ordered monolayer.[9]

-

Mica: Freshly cleaved using adhesive tape immediately before use to expose an atomically flat surface.

-

Gold/Copper: Cleaned with piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic contaminants. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. [10][11] Substrates are then rinsed thoroughly with deionized water and ethanol (B145695) and dried under a stream of dry nitrogen.[10][12]

-

Silicon: Cleaned using a standard RCA or piranha cleaning procedure, followed by rinsing with deionized water and drying with nitrogen.

-

Graphite (HOPG): Freshly cleaved with adhesive tape.

Self-Assembly via Solution Deposition

This is the most common method for preparing SAMs.

-

Solution Preparation: Prepare a dilute solution of hexadecylamine (e.g., 1 mM) in a high-purity solvent such as ethanol or chloroform.[13] Sonication may be required to ensure complete dissolution.[12]

-

Immersion: Immerse the cleaned substrate into the hexadecylamine solution in a clean, sealed container.[12][14] To minimize oxygen exposure, the container can be backfilled with an inert gas like nitrogen.[12][14]

-

Incubation: Allow the self-assembly to proceed for a sufficient duration, typically ranging from several hours to 48 hours.[12][13] Longer immersion times generally lead to more ordered and densely packed monolayers.[12]

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.[12][14]

-

Drying: Dry the substrate with a gentle stream of dry nitrogen.[12]

Langmuir-Blodgett (LB) Deposition

The Langmuir-Blodgett technique offers precise control over the packing density of the monolayer before transfer to a solid substrate.[15][16]

-

Spreading the Monolayer: A dilute solution of hexadecylamine in a volatile, water-immiscible solvent (e.g., chloroform) is spread dropwise onto the surface of an ultrapure water subphase in a Langmuir trough.[15][17]

-

Solvent Evaporation: Allow the solvent to evaporate, leaving the HDA molecules at the air-water interface.

-

Compression: Movable barriers on the trough compress the monolayer, increasing the surface pressure which is monitored with a Wilhelmy plate.[18] This allows for the control of the intermolecular spacing.

-

Deposition: The substrate is dipped vertically through the compressed monolayer at a controlled speed.[19] For a hydrophilic substrate, the initial deposition occurs as the substrate is withdrawn from the subphase.[19]

Characterization Techniques

A suite of surface-sensitive techniques is employed to characterize the structure, composition, and properties of the HDA SAMs.

-

Atomic Force Microscopy (AFM): Provides topographical images of the monolayer, revealing its morphology, domain structure, and the presence of defects.[20][21] It can also be used to measure the height of the monolayer.[3]

-

Contact Angle Goniometry: Measures the contact angle of a liquid (typically water) on the monolayer surface.[22][23][24] This provides information about the surface energy and wettability, which is indicative of the packing and orientation of the terminal methyl groups of the HDA molecules.[22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: In reflection-absorption mode (for metals) or attenuated total reflectance (ATR) mode, FTIR can be used to probe the conformational order of the alkyl chains.[25][26][27] The position of the C-H stretching vibrations is sensitive to the gauche/trans conformer ratio.

-

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the elements within the top few nanometers of the surface.[28][29] It can be used to confirm the presence of the HDA monolayer and to investigate the interaction of the amine headgroup with the substrate.[2][29]

Visualizing the Process: Diagrams

The following diagrams illustrate the key processes and relationships in the self-assembly of hexadecylamine.

References

- 1. "Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lu" by Natalie Ann LaFranzo [openscholarship.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gdr-nemo.fr [gdr-nemo.fr]

- 5. researchgate.net [researchgate.net]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Self-assembled monolayer structures of hexadecylamine on Cu surfaces: density-functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Preparation of self-assembled monolayers (SAMs) [bio-protocol.org]

- 11. chem.uic.edu [chem.uic.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]

- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 15. biolinchina.com [biolinchina.com]

- 16. biolinscientific.com [biolinscientific.com]

- 17. ias.ac.in [ias.ac.in]

- 18. zaguan.unizar.es [zaguan.unizar.es]

- 19. youtube.com [youtube.com]

- 20. In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]

- 23. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. nottingham.ac.uk [nottingham.ac.uk]

- 29. rockymountainlabs.com [rockymountainlabs.com]

The Core Principles of Cetylamine as a Nanoparticle Capping Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetylamine as a Capping Agent

This compound, also known as hexadecylamine (HDA), is a long-chain primary alkylamine that has garnered significant attention in the field of nanotechnology for its role as a versatile capping agent in the synthesis of various nanoparticles. Its amphiphilic nature, consisting of a long hydrophobic sixteen-carbon chain and a hydrophilic amine head group, allows it to effectively stabilize nanoparticles, control their growth, and impart specific surface properties. This technical guide delves into the fundamental principles of this compound as a capping agent, providing a comprehensive overview of its mechanism of action, applications with different nanoparticle types, and its implications in biomedical research, particularly in drug delivery.

Mechanism of Action: Electrostatic and Steric Stabilization

The primary function of this compound as a capping agent is to prevent the agglomeration of nanoparticles and control their size and morphology during synthesis.[1] This is achieved through a combination of electrostatic and steric stabilization mechanisms. The lone pair of electrons on the nitrogen atom of the amine group readily coordinates with the surface of metal or semiconductor nanoparticles. This interaction leads to the formation of a protective monolayer on the nanoparticle surface.

The protonated amine group (R-NH3+) can impart a positive surface charge to the nanoparticles, leading to electrostatic repulsion between adjacent particles, thus preventing their aggregation.[2] Simultaneously, the long, bulky hydrophobic alkyl chains extend into the surrounding solvent, creating a steric barrier that further hinders nanoparticles from approaching each other.[3] This dual mechanism of electrostatic and steric stabilization is crucial for maintaining the colloidal stability of the nanoparticle dispersion.

Applications with Various Nanoparticle Systems

This compound and its derivatives, such as cetyltrimethylammonium bromide (CTAB), have been successfully employed in the synthesis of a wide range of nanoparticles, including:

-

Gold Nanoparticles (AuNPs): this compound and CTAB are widely used in the seed-mediated growth of gold nanorods and other anisotropic shapes.[4] They act as a template, directing the preferential growth of certain crystal facets.

-

Silver Nanoparticles (AgNPs): As a capping and reducing agent, hexadecylamine can be used in the synthesis of silver nanoparticles, influencing their formation and self-organization.[5]

-

Quantum Dots (QDs): In the synthesis of semiconductor quantum dots like CdSe/ZnS, octadecylamine (B50001) (a close analog of this compound) is a common capping agent and solvent, crucial for controlling their size and optical properties.[6]

-

Metal Oxide Nanoparticles: this compound has been used to stabilize various metal oxide nanoparticles, preventing their aggregation and controlling their morphology.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physicochemical properties of this compound-capped nanoparticles.

Table 1: Influence of Synthesis Temperature on Hexadecylamine-Capped Silver Selenide (Ag₂Se) Nanoparticle Size

| Reaction Temperature (°C) | Average Nanoparticle Size Distribution (nm) |

| 130 | 4 - 12 |

| 160 | 4 - 16 |

| 190 | 4 - 18 |

Data extracted from a study on the synthesis of HDA-capped Ag₂Se nanoparticles, demonstrating the effect of temperature on particle size.[7]

Table 2: Physicochemical Properties of this compound/CTAB-Capped Nanoparticles

| Nanoparticle System | Capping Agent | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |

| Dodecylamine-coated Palladium Nanoparticles | Dodecylamine | 5.4 | Not Reported |

| CTAB-stabilized Silver Nanoparticles on Nanocrystalline Cellulose | CTAB | 20 - 50 (TEM size) | Not Reported |

| NiZn Ferrite (B1171679) Nanoparticles | Not Specified | 254.2 ± 29.8 | -60 ± 14 |

| Silver Nanoparticles | Not Specified | 24.8 - 28.2 | -31.9 to -43.49 |

This table compiles data from various studies to provide a comparative overview of the hydrodynamic size and zeta potential of nanoparticles capped with alkylamines or related surfactants.[8][9][10]

Table 3: Influence of Capping Agent Concentration on Nanoparticle Size

| Nanoparticle System | Capping Agent | Molar Ratio (Capping Agent:Metal Precursor) | Average Nanoparticle Size (nm) |

| Copper Nanoparticles | 1-Hexadecylamine | 1:1 | 8 |

| Copper Nanoparticles | 1-Hexadecylamine | 1:2 | 20 |

| Copper Nanoparticles | 1-Hexadecylamine | 1:3 | 40 |

| Silver Nanoparticles | Polyvinylpyrrolidone (PVP) | Varied Concentrations | Size variation observed |

This table illustrates the significant impact of the capping agent to metal precursor ratio on the final nanoparticle size, as demonstrated in the synthesis of copper nanoparticles with hexadecylamine.[11] A similar trend is commonly observed with other capping agents and nanoparticle systems.[12]

Experimental Protocols

Synthesis of Hexadecylamine-Capped Silver Selenide (Ag₂Se) Nanoparticles

This protocol describes a metal-organic route for the synthesis of HDA-capped Ag₂Se nanoparticles at varying temperatures.[7]

Materials:

-

Selenium (Se) powder

-

Silver nitrate (B79036) (AgNO₃)

-

Tri-n-octylphosphine (TOP)

-

Hexadecylamine (HDA)

-

Nitrogen gas

Procedure:

-

Dissolve 0.5 g of selenium powder in 5 mL of TOP to prepare the TOP-Se solution.

-

Separately, dissolve 0.5 g of AgNO₃ in 5 mL of TOP to obtain the TOP-Ag solution.

-

In a reaction flask, heat 6 g of HDA to the desired reaction temperature (130, 160, or 190 °C) under a continuous flow of nitrogen gas.

-

Inject the prepared TOP-Se solution into the hot HDA.

-

Subsequently, inject the TOP-Ag solution into the reaction mixture. A dark brown solution should form.

-

Stir the solution for 1 hour at the set temperature.

-

Cool the reaction mixture to approximately 70 °C.

-

Precipitate the Ag₂Se nanoparticles by adding an excess of methanol.

-

Separate the nanoparticles by centrifugation.

-

Wash the collected nanoparticles with methanol.

-

Redisperse the final HDA-capped Ag₂Se nanoparticles in toluene for storage and characterization.

Synthesis of Cetyltrimethylammonium Bromide (CTAB)-Capped Gold Nanoparticles (Two-Phase System)

This protocol outlines the synthesis of CTAB-capped gold nanoparticles using a two-phase system where CTAB acts as both a phase-transfer catalyst and a stabilizer.[4]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Cetyltrimethylammonium bromide (CTAB)

-

Toluene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of HAuCl₄.

-

Prepare a solution of CTAB in toluene.

-

Mix the aqueous HAuCl₄ solution with the CTAB/toluene solution in a reaction vessel. Shake the mixture vigorously to transfer the gold ions from the aqueous phase to the organic phase, facilitated by CTAB. The color of the organic phase should change to yellow.

-

Prepare a fresh aqueous solution of NaBH₄.

-

Slowly add the NaBH₄ solution to the organic phase containing the gold-CTAB complex under vigorous stirring.

-

Continue stirring for several hours until the color of the organic phase turns from yellow to ruby-red, indicating the formation of gold nanoparticles.

-

Separate the organic phase containing the CTAB-capped gold nanoparticles.

-

Wash the nanoparticle solution with deionized water to remove any remaining reactants.

-

The CTAB-capped gold nanoparticles dispersed in toluene can be stored for further use.

Synthesis of Octadecylamine-Capped Cadmium Selenide (CdSe) Quantum Dots

This protocol describes a typical hot-injection method for the synthesis of octadecylamine-capped CdSe quantum dots.[6]

Materials:

-

Cadmium oxide (CdO)

-

Stearic acid

-

Tri-n-octylphosphine oxide (TOPO)

-

Octadecylamine (ODA)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Argon gas

Procedure:

-

Combine CdO, stearic acid, TOPO, and ODA in a three-neck flask equipped with a condenser.

-

Heat the mixture to 300 °C under a continuous flow of argon gas with rapid stirring until the solution becomes optically clear and pale yellow.

-

In a separate vial, dissolve selenium powder in TOP to prepare a TOP-Se solution.

-

Rapidly inject the TOP-Se solution into the hot reaction mixture.

-

The temperature will drop upon injection. Allow the temperature to recover and control the growth of the CdSe quantum dots at a specific temperature (e.g., 250-280 °C). The growth time will determine the final size of the quantum dots.

-

To stop the reaction and isolate the quantum dots, cool the reaction mixture and add a non-solvent like methanol to precipitate the ODA-capped CdSe quantum dots.

-

Collect the quantum dots by centrifugation.

-

Wash the precipitate with methanol to remove excess reactants.

-

Redisperse the purified ODA-capped CdSe quantum dots in a nonpolar solvent such as toluene or chloroform.

Mandatory Visualizations

Mechanism of Nanoparticle Stabilization by this compound

Caption: Stabilization of a nanoparticle by this compound via electrostatic and steric mechanisms.

Experimental Workflow for Nanoparticle Synthesis

Caption: A generalized experimental workflow for the synthesis of this compound-capped nanoparticles.

Hypothetical Signaling Pathway for this compound-Capped Nanoparticle-Induced Apoptosis in Cancer Cells

Caption: A potential signaling cascade initiated by this compound-capped nanoparticles leading to apoptosis in cancer cells.

Biomedical Implications and Future Perspectives

The ability of this compound to form stable, positively charged nanoparticles has significant implications for biomedical applications, particularly in drug and gene delivery. The positive surface charge can facilitate the interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[13] Furthermore, the amine group provides a reactive site for the conjugation of targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery.

Recent studies have explored the use of nanoparticles to induce apoptosis in cancer cells.[9][14] The generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades are common mechanisms.[1] Additionally, the PI3K/Akt signaling pathway, which is often overactive in cancer and promotes cell survival, is a key target for anti-cancer therapies.[15][16] It is plausible that this compound-capped nanoparticles could modulate this pathway, contributing to their therapeutic effect.[17][18]

Future research should focus on optimizing the surface chemistry of this compound-capped nanoparticles to enhance their biocompatibility and targeting efficiency while minimizing potential cytotoxicity. A deeper understanding of their interactions with biological systems at the molecular level will be crucial for the successful translation of these promising nanomaterials into clinical applications.

References

- 1. Necrotic, apoptotic and autophagic cell fates triggered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. sketchviz.com [sketchviz.com]

- 7. medium.com [medium.com]

- 8. NMR analysis of ligand environments on gold nanoparticles: The effect of surface curvature and ligand binding modes [morressier.com]

- 9. Induction of apoptosis in cancer cells by NiZn ferrite nanoparticles through mitochondrial cytochrome C release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. powertechjournal.com [powertechjournal.com]

- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 12. chalcogen.ro [chalcogen.ro]

- 13. media.sciltp.com [media.sciltp.com]

- 14. Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phytochemicals and Nanoparticles in the Modulation of PI3K/Akt/mTOR Kinases and its Implications in the Development and Progression of Gastrointestinal Cancers: A Review of Preclinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Hyaluronic Acid Layered Chimeric Nanoparticles: Targeting MAPK-PI3K Signaling Hub in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Strategies for Cancer Therapy: Polymer Nanoparticles Carrying Medicinally Important Phytochemicals and Their Cellular Targets [mdpi.com]

Unveiling the Surface World: A Technical Guide to Cetylamine in Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Cetylamine, a 16-carbon primary alkylamine, has emerged as a critical component in the surface modification of materials, particularly in the realms of drug delivery, gene therapy, and biomaterial engineering. Its amphipathic nature, comprising a long hydrophobic alkyl chain and a hydrophilic amine head group, allows it to spontaneously assemble at interfaces, altering surface properties in a controlled and predictable manner. This technical guide delves into the core mechanisms of this compound-driven surface modification, providing a comprehensive overview of its action, detailed experimental protocols, and quantitative data to inform and guide research and development efforts.

The Core Mechanism: Self-Assembly and Interfacial Adsorption

The primary mechanism by which this compound modifies surfaces is through self-assembly, a process driven by the minimization of free energy at the interface between two phases. The hydrophobic tails of this compound molecules avoid contact with aqueous environments, while the hydrophilic amine heads readily interact with polar surfaces or aqueous media. This leads to the formation of organized structures, such as monolayers or bilayers, on a variety of substrates.

Several factors influence the self-assembly process and the resulting surface characteristics:

-

Substrate Properties: The chemical nature of the substrate (e.g., metallic, polymeric, ceramic) and its surface charge play a crucial role in the initial adsorption and orientation of this compound molecules.

-

Concentration: The concentration of this compound in the deposition solution directly impacts the packing density and organization of the resulting monolayer.

-

pH of the Medium: The pH of the surrounding medium affects the protonation state of the amine head group, thereby influencing its charge and interaction with the substrate and neighboring molecules.

-

Temperature: Temperature can affect the kinetic and thermodynamic aspects of self-assembly, influencing the rate of formation and the final structure of the adsorbed layer.

The adsorption of this compound onto a surface can be understood through adsorption isotherms, which describe the equilibrium between the adsorbate in solution and on the surface at a constant temperature.

Quantitative Analysis of this compound-Modified Surfaces

Precise characterization of this compound-modified surfaces is paramount for understanding their behavior and performance. The following tables summarize key quantitative data related to the impact of this compound on surface properties.

Table 1: Influence of this compound on Zeta Potential of Nanoparticles

| Nanoparticle Type | This compound Concentration (mM) | Zeta Potential (mV) | Reference |

| Gold Nanoparticles | 0 | -39.7 ± 0.7 | [1] |

| Gold Nanoparticles | Not Specified (Amine-functionalized) | +5.9 ± 0.2 | [1] |

| Solid Lipid Nanoparticles | Not Specified | +22.8 | [2] |

| Lipid Nanoparticles | Not Specified | -5.723 | [3] |

| Lipid Nanoparticles with Stearylamine | Not Specified | +30.1 ± 1.2 | [4] |

Note: Data for various amine-functionalized nanoparticles are included to illustrate the general trend of increasing positive charge upon amine modification.

Table 2: Contact Angle Measurements on Amine-Modified Surfaces

| Substrate | Modifying Agent | Contact Angle (°) | Reference |

| Silicon Wafer (hydrophilic) | Untreated | < 10 | [5] |

| Silicon Wafer | Trianglamine | 76 | [5] |

| Silicon Wafer | Trianglamine with aromatic rings | 89 | [5] |

| Ti6Al4V Alloy | Untreated | Not Specified | [6] |

| Ti6Al4V Alloy | Plasma-polymerized heptylamine (B89852) (30s) | 62.1 ± 1.6 | [6] |

| Ti6Al4V Alloy | Plasma-polymerized heptylamine (45s) | 65.7 ± 1.1 | [6] |

| Ti6Al4V Alloy | Plasma-polymerized heptylamine (60s) | 88.2 ± 1.4 | [6] |

Note: Data for other alkylamines are included to demonstrate the effect of amine functionalization on surface wettability.

Experimental Protocols for Surface Modification and Characterization

Detailed and reproducible experimental protocols are essential for the successful application of this compound in surface modification.

Preparation of this compound-Coated Nanoparticles

This protocol describes a general method for coating nanoparticles with this compound.

Materials:

-

Nanoparticle suspension (e.g., gold, silica, or polymeric nanoparticles)

-

This compound

-

Ethanol or other suitable solvent

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Disperse the nanoparticles in deionized water or a suitable buffer.

-

Prepare a stock solution of this compound in ethanol.

-

While stirring the nanoparticle suspension, add the this compound solution dropwise to the desired final concentration.

-

Continue stirring for a specified period (e.g., 2-24 hours) at room temperature to allow for self-assembly.

-

Centrifuge the suspension to pellet the coated nanoparticles.

-

Remove the supernatant and resuspend the nanoparticles in deionized water.

-

Repeat the washing step (centrifugation and resuspension) two to three times to remove excess, unbound this compound.

-

Characterize the final coated nanoparticles for size, zeta potential, and surface chemistry.

Characterization Techniques

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. It is measured by applying an electric field across the dispersion and measuring the velocity of the particles using laser Doppler velocimetry.

Protocol:

-